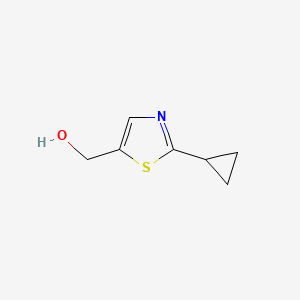

(2-Cyclopropylthiazol-5-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-cyclopropyl-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c9-4-6-3-8-7(10-6)5-1-2-5/h3,5,9H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWLWJHRNASHSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(S2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694170 | |

| Record name | (2-Cyclopropyl-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1267174-19-5 | |

| Record name | (2-Cyclopropyl-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Cyclopropylthiazole Moiety in Medicinal Chemistry

Abstract

The fusion of a cyclopropyl ring with a thiazole scaffold creates a unique chemical entity that has garnered significant interest in modern medicinal chemistry. This guide provides an in-depth technical exploration of the cyclopropylthiazole moiety, intended for researchers, scientists, and drug development professionals. We will delve into the strategic rationale for its use, covering its impact on physicochemical properties, metabolic stability, and target engagement. This document will further explore synthetic strategies, analyze structure-activity relationships through pertinent case studies, and provide actionable experimental protocols. Our objective is to equip the reader with a comprehensive understanding of the cyclopropylthiazole moiety's role and potential in the design of novel therapeutics.

Introduction: The Strategic Value of a Hybrid Scaffold

The thiazole ring is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] Concurrently, the cyclopropyl group has emerged as a "privileged" structural motif in drug design.[2][3] Its rigid, three-dimensional nature and unique electronic properties offer medicinal chemists a powerful tool to modulate a molecule's pharmacological profile.[3][4]

The combination of these two moieties into a cyclopropylthiazole scaffold offers a synergistic blend of properties. The cyclopropyl group can act as a conformationally restricted bioisostere for other alkyl or unsaturated groups, often leading to improved metabolic stability and enhanced binding affinity.[5][6] This guide will dissect the multifaceted contributions of the cyclopropylthiazole core to modern drug discovery.

The Cyclopropyl Group: More Than Just a Small Ring

The utility of the cyclopropyl group extends far beyond its small size. Its unique geometry and electronic character impart several desirable properties to a parent molecule.

Physicochemical and Pharmacokinetic Benefits

-

Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in linear alkanes.[7] This increased bond dissociation energy makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[7][8] For instance, replacing an N-ethyl group with an N-cyclopropyl group can significantly block CYP-mediated oxidation.[7]

-

Conformational Rigidity: The rigid nature of the cyclopropyl ring reduces the number of accessible conformations of a molecule.[7] This pre-organization can lead to a more favorable entropic contribution upon binding to a biological target, potentially increasing potency.[3][9]

-

Modulation of Lipophilicity and pKa: The cyclopropyl group can fine-tune a molecule's lipophilicity (logP) and the acidity (pKa) of nearby functional groups.[7] It is often used as a bioisosteric replacement for gem-dimethyl or isopropyl groups to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6]

The Cyclopropyl Group as a Bioisostere

A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its biological activity. The cyclopropyl group is a versatile bioisostere for several common functionalities:

-

Alkene Bioisostere: The π-character of the cyclopropyl C-C bonds allows it to mimic the electronics of a double bond while providing a more rigid and metabolically stable alternative.[2][3]

-

Alkyl Group Bioisostere: As mentioned, it can replace isopropyl or gem-dimethyl groups, offering a similar steric profile with improved metabolic properties.[6]

The strategic incorporation of a cyclopropyl group can address multiple challenges in drug discovery, including enhancing potency, improving metabolic stability, and reducing off-target effects.[3][4]

Synthetic Strategies for Cyclopropylthiazole Scaffolds

The construction of the cyclopropylthiazole core can be achieved through several synthetic routes. A common and efficient method is the Hantzsch thiazole synthesis.[10][11]

General Hantzsch Thiazole Synthesis

This method involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[10][11] To introduce the cyclopropyl moiety, a cyclopropyl-containing building block is utilized.

Workflow for the Synthesis of a 2-Amino-4-cyclopropylthiazole Derivative:

Sources

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scientificupdate.com [scientificupdate.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

(2-Cyclopropylthiazol-5-yl)methanol safety data sheet (SDS) and handling

Topic: (2-Cyclopropylthiazol-5-yl)methanol Safety Data Sheet (SDS) and Handling Guide Content Type: Technical Whitepaper Audience: Research Scientists, Medicinal Chemists, and EHS Professionals

Executive Summary & Chemical Identity

(2-Cyclopropylthiazol-5-yl)methanol is a specialized heterocyclic building block frequently employed in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antimicrobial compounds. Its structural integration of a thiazole core with a cyclopropyl moiety imparts unique steric and lipophilic properties, making it a valuable scaffold for bioisosteric replacement in drug discovery.

This guide synthesizes safety data, handling protocols, and experimental context, moving beyond standard compliance to provide a functional roadmap for laboratory usage.

Table 1: Physicochemical Identification

| Parameter | Data |

| Chemical Name | (2-Cyclopropyl-1,3-thiazol-5-yl)methanol |

| CAS Number | 1267174-19-5 |

| Molecular Formula | C₇H₉NOS |

| Molecular Weight | 155.22 g/mol |

| Physical State | Viscous yellow oil or low-melting solid (purity dependent) |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; slightly soluble in water.[1][2] |

| Acidity (pKa) | ~13.8 (Alcohol -OH), ~2.5 (Thiazole NH⁺ conjugate acid) [Predicted] |

Hazard Profiling & GHS Classification

While specific toxicological data for this exact CAS is limited, structure-activity relationship (SAR) analysis with close analogs (e.g., (2-methylthiazol-5-yl)methanol) mandates a conservative safety profile. The compound is classified as an Irritant .

GHS Label Elements

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Statements (Selected)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Strategic Handling & Storage Protocols

The stability of (2-Cyclopropylthiazol-5-yl)methanol is dictated by the susceptibility of the thiazole ring to oxidation and the potential for the alcohol group to undergo dehydration or substitution under acidic conditions.

Storage Architecture

-

Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is preferred to prevent slow discoloration (oxidation of the sulfur/nitrogen core).

-

Atmosphere: Hygroscopic. Store under Argon (Ar) or Nitrogen (N₂). Oxygen exposure can lead to N-oxide formation over extended periods.

-

Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and solvent leaching.

Operational Handling (The "Why" behind the Protocol)

-

Solvent Compatibility: The compound is stable in non-nucleophilic organic solvents (DCM, THF). Avoid strong mineral acids (HCl, H₂SO₄) during storage, as they may induce ring-opening of the cyclopropyl group or protonation of the thiazole nitrogen, altering solubility.

-

Inert Atmosphere: When weighing <10 mg quantities, use an anti-static gun and work quickly to minimize moisture uptake, which can complicate stoichiometry in sensitive reactions like Mitsunobu couplings.

Visualization: Handling Decision Logic

Caption: Decision matrix for PPE selection and environmental controls based on scale and chemical sensitivity.

Synthesis Utility & Experimental Context

Understanding the downstream utility of this compound aids in assessing risk. It is rarely the final product; rather, it is an intermediate.

Common Transformations

-

Oxidation to Aldehyde: The primary alcohol is frequently oxidized (e.g., using Dess-Martin Periodinane or MnO₂) to the corresponding aldehyde for reductive amination.

-

Risk: MnO₂ oxidations can be exothermic; ensure cooling.

-

-

Conversion to Leaving Group: Conversion to a mesylate (MsCl/Et₃N) or chloride (SOCl₂) allows for S_N2 displacement.

-

Risk: Reaction with SOCl₂ generates HCl and SO₂ gas; requires scrubbing.

-

-

Suzuki-Miyaura Coupling: If the thiazole ring is halogenated (not this specific CAS, but derivatives), it serves as a coupling partner.

Visualization: Synthetic Workflow

Caption: Common synthetic pathways utilizing the alcohol moiety for drug scaffold construction.

Emergency Response Protocols

First Aid Measures

-

Eye Contact: Immediately flush with water for 15 minutes. The "Cyclopropyl" moiety does not add specific ocular toxicity beyond the general irritant class, but thiazoles can be lachrymators. Seek medical attention if redness persists.

-

Skin Contact: Wash with soap and water. Thiazoles can penetrate skin; monitor for systemic effects (nausea, dizziness) if exposure is significant (>100 mg).

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Contact a Poison Control Center.

Spill Cleanup

-

Evacuate: Clear the immediate area.

-

PPE: Don nitrile gloves and safety goggles.

-

Absorb: Use an inert absorbent (Vermiculite or Sand). Do not use combustible materials like sawdust.

-

Neutralize: Wipe area with a dilute soap solution.

-

Disposal: Collect in a sealed container labeled "Hazardous Waste - Organic Solid/Sludge."

References

-

PubChem. (2025).[3][4] (2-Methyl-1,3-thiazol-5-yl)methanol Compound Summary. National Library of Medicine. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Thiazole Derivatives and Antimicrobial Activity. Molbank, 2022(4). Retrieved from [Link][5][6]

Sources

- 1. prepchem.com [prepchem.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. (2-Methylcyclopropyl)methanol | C5H10O | CID 138655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2-Methyl-1,3-thiazol-5-yl)methanol | C5H7NOS | CID 12808792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biolmolchem.com [biolmolchem.com]

The Thiazole-5-Methanol Scaffold: Synthetic Architectures and Pharmacological Versatility

Executive Summary

The thiazole-5-methanol moiety represents a pivotal "gateway scaffold" in modern medicinal chemistry. While the thiazole ring itself is ubiquitous—found in essential medicines ranging from the antiretroviral Ritonavir to the antineoplastic Dasatinib—the 5-hydroxymethyl (

This technical guide dissects the synthetic pathways to access this scaffold, details its structure-activity relationships (SAR), and provides validated protocols for its integration into drug discovery pipelines.

Structural Significance & SAR Logic

The thiazole ring is a 5-membered heteroaromatic system containing sulfur (position 1) and nitrogen (position 3).[1][2][3][4][5] The 5-position is electronically distinct, often serving as the site for electrophilic substitution or functionalization.

The "Gateway" Role of the 5-Methanol Group

In drug discovery, the conversion of a 5-carboxylate ester to a 5-methanol group changes the molecule's physicochemical profile drastically:

-

H-Bonding: The hydroxyl group acts as a donor/acceptor, often interacting with serine or threonine residues in kinase active sites.

-

Solubility: It lowers

, improving the aqueous solubility of otherwise lipophilic biaryl systems. -

Synthetic Divergence: The hydroxyl group is easily converted to a chloride or mesylate, allowing for nucleophilic displacement to create amines, ethers, or thioethers.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for the thiazole-5-methanol scaffold.

Figure 1: SAR Logic of the Thiazole Scaffold. The 5-methanol group (Red) acts as the critical pivot point for solubility or further derivatization.

Synthetic Architectures

Accessing the thiazole-5-methanol scaffold typically follows a linear workflow: Hantzsch Cyclization

The Hantzsch Thiazole Synthesis (Precursor Formation)

The most robust route involves the condensation of a thioamide with an

-

Reagents: Thioacetamide (or aryl thioamide) + Ethyl 2-chloroacetoacetate.

-

Mechanism: Nucleophilic attack of sulfur on the

-carbon, followed by cyclodehydration.

Protocol: Reduction of Ethyl 4-methylthiazole-5-carboxylate

This is the critical step to generate the alcohol. While

Experimental Protocol

Objective: Synthesis of (4-methylthiazol-5-yl)methanol.

Reagents:

-

Ethyl 4-methylthiazole-5-carboxylate (1.0 eq)

- (LAH) (1.2 eq)

-

Anhydrous THF (Tetrahydrofuran)

-

Rochelle's Salt (Potassium sodium tartrate)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask under an Argon atmosphere. Add anhydrous THF and cool to

using an ice bath. -

LAH Addition: Carefully add

pellets or solution. Caution: LAH reacts violently with moisture. -

Substrate Addition: Dissolve the thiazole ester in minimal THF and add dropwise to the LAH suspension over 20 minutes. Maintain temperature

. -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Fieser Workup (Critical for Safety):

-

Cool back to

. -

Add water (

mL per -

Add 15% NaOH (

mL). -

Add water (

mL).

-

-

Isolation: Filter the resulting granular precipitate through a Celite pad. Dry the filtrate over

and concentrate in vacuo. -

Purification: The crude oil is often pure enough, but can be recrystallized from Hexane/EtOAc.[7]

Synthetic Workflow Diagram

Figure 2: Synthetic workflow from raw materials to the 5-methanol scaffold.

Medicinal Chemistry Applications

Anticancer Activity (Kinase Inhibition)

Thiazole-5-methanol derivatives are frequently explored as kinase inhibitors. The 5-position often points toward the solvent-exposed region of the ATP-binding pocket, making the hydroxyl group valuable for solubility or as a handle to attach solubilizing tails (e.g., morpholine).

Case Study Data: Recent studies (e.g., Molecules 2023, BMC Chem 2025) have evaluated 2-aryl-thiazole derivatives.

| Compound ID | R-Group (C2 Position) | Target Cell Line | IC50 ( | Mechanism |

| 4c | 4-Hydroxy-3-methoxybenzyl | MCF-7 (Breast) | VEGFR-2 Inhibition | |

| 4c | 4-Hydroxy-3-methoxybenzyl | HepG2 (Liver) | Apoptosis Induction (G1/S) | |

| 5a | 5-benzyl-2-amino | U251 (Glioblastoma) | Microtubule Destabilization | |

| Ref | Sorafenib (Control) | VEGFR-2 | Kinase Inhibition |

Data synthesized from Sources 1.7 and 1.13.

Antimicrobial Agents

The thiazole ring is a core component of the antibiotic Bacitracin and the antifungal Abafungin. The 5-methanol derivatives are being investigated to combat Multi-Drug Resistant (MDR) bacteria. The amphiphilic nature of the hydroxymethyl thiazole allows it to permeate bacterial cell walls more effectively than its purely lipophilic ester precursors.

-

Mechanism: Disruption of bacterial cell membranes and inhibition of DNA gyrase B.

-

Key Insight: Converting the 5-methanol to a 5-chloromethyl group allows for the attachment of sulfanilamide moieties, significantly boosting antibacterial potency against S. aureus.

References

-

Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles. Molecules. (2023).

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives. Molecules. (2023).

-

Thiazole derivatives in cancer therapy: mechanistic insights. PubMed. (2025).

-

A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. ResearchGate. (2025).

-

Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol. BenchChem. (2025).[7]

-

Antineoplastic activity of novel thiazole derivatives. ResearchGate. (2025).

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. mdpi.com [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. kuey.net [kuey.net]

- 5. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester | MDPI [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Commercial availability and suppliers of (2-Cyclopropylthiazol-5-yl)methanol

Technical Whitepaper: Sourcing and Utilization of (2-Cyclopropylthiazol-5-yl)methanol in Drug Discovery

Part 1: Executive Summary & Chemical Identity

(2-Cyclopropylthiazol-5-yl)methanol is a high-value heterocyclic building block used primarily in the optimization of kinase inhibitors and GPCR ligands. The cyclopropyl moiety serves as a metabolically stable, lipophilic bioisostere for isopropyl or phenyl groups, often improving the pharmacokinetic (PK) profile by reducing oxidative clearance (CYP450) while maintaining steric bulk.

This guide provides a dual-track strategy for acquisition: Direct Procurement (for small-scale discovery) and Strategic Synthesis (for scale-up or low-stock scenarios), ensuring your program is not bottlenecked by supply chain volatility.

Chemical Specifications

| Property | Specification |

| Chemical Name | (2-Cyclopropyl-1,3-thiazol-5-yl)methanol |

| CAS Number | 1267174-19-5 |

| Molecular Formula | C₇H₉NOS |

| Molecular Weight | 155.22 g/mol |

| Predicted LogP | ~1.2 (Lipophilic, membrane permeable) |

| Key Precursor (Ester) | Ethyl 2-cyclopropylthiazole-5-carboxylate (CAS: 1369775-72-3 ) |

Part 2: Sourcing Landscape & Decision Logic

The commercial availability of specific thiazole alcohols is often "made-to-order" rather than "in-stock." Relying solely on a single CAS search can lead to project delays. Use the following logic to determine your procurement path.

Procurement Decision Tree

Figure 1: Strategic decision matrix for sourcing (2-Cyclopropylthiazol-5-yl)methanol. Prioritize direct purchase, but validate ester availability immediately as a backup.

Primary Suppliers (Verified Listings)

-

Tier 1 (Catalog Holders): BLD Pharm, Novachemistry, Enamine.

-

Note: These suppliers often list the item as "2-3 weeks," implying a synthesis-on-demand model.

-

-

Tier 2 (Precursor Suppliers): Combi-Blocks, ChemSpace.

-

Strategy: often stock the Ester (CAS 1369775-72-3) or the Acid (CAS 1083274-67-2) in larger quantities than the alcohol.

-

Part 3: Technical Synthesis & Protocols (The "Make" Option)

If direct supply is unavailable, the synthesis of this target is robust and scalable. The preferred route utilizes the Hantzsch Thiazole Synthesis followed by ester reduction. This pathway is self-validating because the intermediate ester is stable and UV-active, allowing for easy monitoring.

Synthetic Pathway

Figure 2: Two-step synthetic route from commercially available cyclopropanecarbothioamide.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-cyclopropylthiazole-5-carboxylate

-

Rationale: Direct formation of the thiazole ring with the ester handle in place avoids harsh lithiation conditions later.

-

Reagents:

-

Cyclopropanecarbothioamide (1.0 eq) [CAS 20295-34-5]

-

Ethyl 2-chloro-3-oxopropanoate (1.1 eq) (Commercially available or generated in situ from Ethyl 3-ethoxyacrylate + NBS).

-

Ethanol (0.5 M concentration).

-

-

Procedure:

-

Dissolve cyclopropanecarbothioamide in ethanol.

-

Add Ethyl 2-chloro-3-oxopropanoate dropwise at room temperature.

-

Heat to reflux for 4–6 hours. Monitor by TLC (The thioamide spot will disappear; a new less polar UV-active spot appears).

-

Concentrate in vacuo. Neutralize with sat. NaHCO₃ and extract with EtOAc.

-

Checkpoint: The ester is stable. Purify via silica gel chromatography if crude purity <90%.

-

Step 2: Reduction to (2-Cyclopropylthiazol-5-yl)methanol

-

Rationale: DIBAL-H or LiAlH₄ are standard. LiAlH₄ is preferred for speed if the scale is <10g.

-

Reagents:

-

Ethyl 2-cyclopropylthiazole-5-carboxylate (1.0 eq).

-

LiAlH₄ (1.2 eq, 1M in THF).

-

Anhydrous THF.

-

-

Procedure:

-

Cool solution of ester in THF to 0°C under N₂.

-

Add LiAlH₄ solution dropwise (Exothermic! Control rate).

-

Stir at 0°C for 30 min, then warm to RT for 1 hour.

-

Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially.

-

Filter the white precipitate over Celite. Concentrate filtrate.

-

Purification: Flash chromatography (DCM/MeOH gradient).

-

Part 4: Quality Assurance & Characterization

To ensure the integrity of your material (whether bought or made), use these diagnostic signals. Thiazoles can degrade via N-oxidation if stored improperly; purity checks are mandatory.

Self-Validating NMR Diagnostics (¹H NMR, 400 MHz, CDCl₃)

| Moiety | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Value |

| Thiazole C4-H | 7.50 – 7.60 | Singlet (s) | Confirms ring formation. If absent, ring did not close. |

| CH₂-OH | 4.75 – 4.85 | Singlet (s) | Confirms reduction of ester. Doublet if OH couples. |

| Cyclopropyl CH | 2.30 – 2.40 | Multiplet (m) | The "methine" proton connecting to the ring. |

| Cyclopropyl CH₂ | 1.10 – 1.25 | Multiplet (m) | Distinctive high-field signals. |

| Cyclopropyl CH₂ | 0.95 – 1.05 | Multiplet (m) | Distinctive high-field signals. |

Common Impurities:

-

Unreduced Ester: Look for ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).

-

Oxidized Aldehyde: If the reduction was incomplete or workup was oxidative, look for a signal at ~10.0 ppm (CHO).

References

-

Compound Identity: PubChem. (2-Cyclopropylthiazol-5-yl)methanol (CAS 1267174-19-5).[1] National Library of Medicine. Link

-

Precursor Availability: BLD Pharm. Ethyl 2-cyclopropylthiazole-5-carboxylate (CAS 1369775-72-3).[2][3][4][5] Catalog Entry. Link

-

Starting Material: Fisher Scientific. Cyclopropanecarbothioamide (CAS 20295-34-5). Supplier Catalog. Link

-

Synthetic Methodology: Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives. PLOS ONE. (Demonstrates Hantzsch chemistry on similar scaffolds). Link

-

Thiazole Synthesis Review: Echemi. 2-(4-Methyl-5-thiazolyl)ethanol and related thiazole synthesis. Chemical Data. Link

Sources

- 1. klamar-reagent.com [klamar-reagent.com]

- 2. 2120011-10-9|Ethyl 2-acetylthiazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 3. 173089-24-2|Ethyl 2-(bromomethyl)thiazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 4. 1923200-91-2|(R)-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 5. 1260386-38-6|Ethyl 2-cyanothiazole-5-carboxylate|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note: High-Fidelity Oxidation of (2-Cyclopropylthiazol-5-yl)methanol to 2-Cyclopropylthiazole-5-carbaldehyde

Abstract

This application note provides a comprehensive technical guide for the selective oxidation of (2-Cyclopropylthiazol-5-yl)methanol to its corresponding aldehyde, 2-cyclopropylthiazole-5-carbaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules.[1] We present and compare three robust and scalable oxidation protocols: Dess-Martin Periodinane (DMP) Oxidation, Swern Oxidation, and Manganese Dioxide (MnO₂) Oxidation. The rationale behind the selection of these methods is discussed, focusing on their mild reaction conditions, functional group tolerance, and suitability for substrates bearing sensitive moieties such as the thiazole ring and the cyclopropyl group. Detailed step-by-step protocols, data interpretation, and workflow visualizations are provided to enable researchers, scientists, and drug development professionals to successfully implement this key synthetic transformation.

Introduction

The 2-cyclopropylthiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a range of compounds with diverse therapeutic applications. The corresponding 5-carbaldehyde derivative is a versatile synthetic intermediate, readily participating in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions to build molecular complexity. The selective oxidation of the primary alcohol, (2-Cyclopropylthiazol-5-yl)methanol, to 2-cyclopropylthiazole-5-carbaldehyde is therefore a pivotal transformation.

The primary challenge in this oxidation lies in preventing over-oxidation to the carboxylic acid and avoiding side reactions involving the electron-rich thiazole ring. The methods detailed herein have been selected for their proven track record in the mild and selective oxidation of primary alcohols to aldehydes.[2]

-

Dess-Martin Periodinane (DMP) Oxidation: A highly reliable and mild method utilizing a hypervalent iodine reagent.[3][4][5] It offers the advantages of neutral pH, room temperature operation, and a simple workup.[3][5]

-

Swern Oxidation: A classic activated-DMSO oxidation that is renowned for its mildness and broad functional group compatibility.[6][7][8] It operates at cryogenic temperatures, which is particularly beneficial for sensitive substrates.[6][7]

-

Manganese Dioxide (MnO₂) Oxidation: A heterogeneous oxidation method that is especially effective for activated alcohols, such as allylic, benzylic, and heterocyclic methanols.[9][10][11] The workup is exceptionally simple, involving filtration of the solid oxidant.[10]

This guide will provide detailed protocols for each of these methods, allowing the researcher to choose the most appropriate procedure based on available equipment, scale, and specific substrate sensitivities.

Materials and Methods

Starting Material and Product Characterization

| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| (2-Cyclopropylthiazol-5-yl)methanol |  | C₇H₉NOS | 155.22 | 490547-73-6 |

| 2-Cyclopropylthiazole-5-carbaldehyde |  | C₇H₇NOS | 153.20 | 877385-86-9[12][13][14][15][16][17] |

General Experimental Workflow

The general workflow for the oxidation of (2-Cyclopropylthiazol-5-yl)methanol is depicted below. This involves the reaction setup, monitoring, workup, and purification of the final product.

Caption: General workflow for the oxidation of (2-Cyclopropylthiazol-5-yl)methanol.

Detailed Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a very mild and selective method for converting primary alcohols to aldehydes.[3][4][5] It is performed under neutral conditions at room temperature and typically gives high yields with a straightforward workup.[3][5]

Rationale: The DMP oxidation is often a first choice for small to medium-scale syntheses due to its reliability and ease of execution.[4] It avoids the use of toxic chromium-based reagents and does not require cryogenic temperatures.[3][4] For the substrate , the neutral conditions are advantageous in preventing any acid-catalyzed decomposition of the thiazole ring.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of (2-Cyclopropylthiazol-5-yl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask, add Dess-Martin periodinane (1.2 equiv) in one portion at room temperature under a nitrogen atmosphere.

-

Reaction: Stir the resulting mixture at room temperature. The reaction is typically complete within 1-3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a stirred solution of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) (1:1 v/v).[18] Stir vigorously until the layers are clear.

-

Extraction: Separate the layers and extract the aqueous phase with DCM (3 x volumes).

-

Washing and Drying: Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude aldehyde by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 2-cyclopropylthiazole-5-carbaldehyde.

Protocol 2: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine (Et₃N).[6][7][8] It is highly regarded for its mildness and broad functional group tolerance, making it suitable for complex and sensitive substrates.[6][7]

Rationale: The cryogenic conditions (-78 °C) of the Swern oxidation are ideal for preventing side reactions and decomposition of thermally sensitive compounds.[6][7] This method is particularly advantageous as it completely avoids over-oxidation to the carboxylic acid.[7] The basic conditions of the final elimination step are generally well-tolerated by the thiazole ring.

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous DCM (0.2 M). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Activation of DMSO: Add oxalyl chloride (1.5 equiv) dropwise to the cold DCM. Then, add anhydrous DMSO (2.5 equiv) dropwise, ensuring the internal temperature remains below -65 °C. Stir the mixture for 15-30 minutes at -78 °C.[18]

-

Alcohol Addition: Add a solution of (2-Cyclopropylthiazol-5-yl)methanol (1.0 equiv) in a small amount of anhydrous DCM dropwise to the activated mixture. Stir the reaction for 30-45 minutes at -78 °C.[18]

-

Elimination: Add triethylamine (5.0 equiv) dropwise to the reaction mixture.[18] After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.

-

Workup: Quench the reaction by adding water. Separate the layers and extract the aqueous layer with DCM (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter the mixture and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caution: The Swern oxidation produces dimethyl sulfide as a byproduct, which has a very strong and unpleasant odor.[8] All manipulations should be performed in a well-ventilated fume hood. Glassware can be deodorized by rinsing with a bleach solution.[8]

Protocol 3: Manganese Dioxide (MnO₂) Oxidation

Activated manganese dioxide is a mild, heterogeneous oxidant that is particularly effective for the oxidation of allylic, benzylic, and heterocyclic alcohols.[9][10][11] The reaction is typically performed by stirring the alcohol with an excess of MnO₂ in a non-polar solvent.

Rationale: The key advantage of using MnO₂ is the exceptionally simple workup, which involves filtering off the solid reagent.[10] This method is highly chemoselective for activated alcohols and is unlikely to affect the cyclopropyl or thiazole moieties under neutral conditions. The reaction can often be driven to completion by using a large excess of the oxidant.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of (2-Cyclopropylthiazol-5-yl)methanol (1.0 equiv) in a suitable solvent such as DCM or chloroform (0.1 M), add activated manganese dioxide (5-10 equiv by weight).

-

Reaction: Stir the suspension vigorously at room temperature. The reaction time can vary from a few hours to overnight, depending on the activity of the MnO₂.

-

Monitoring: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, additional MnO₂ can be added.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide and its byproducts. Wash the filter cake thoroughly with the reaction solvent.

-

Purification: Combine the filtrates and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.

Data and Expected Results

| Oxidation Method | Typical Yield (%) | Advantages | Disadvantages |

| Dess-Martin Periodinane | 85-95% | Mild, neutral conditions; room temperature; easy to perform.[3][4][5] | Reagent is expensive and can be shock-sensitive. |

| Swern Oxidation | 80-90% | Very mild; excellent for sensitive substrates; no over-oxidation.[6][7] | Requires cryogenic temperatures; produces a foul-smelling byproduct.[6][8] |

| Manganese Dioxide | 70-90% | Very simple workup (filtration); mild conditions.[10] | Requires a large excess of reagent; reaction times can be long. |

The successful synthesis of 2-cyclopropylthiazole-5-carbaldehyde can be confirmed by standard analytical techniques:

-

¹H NMR: Expect a downfield shift of the methylene protons (CH₂OH) of the starting material to a singlet for the aldehyde proton (CHO) around 9-10 ppm.

-

¹³C NMR: Appearance of a carbonyl carbon signal for the aldehyde around 180-190 ppm.

-

Mass Spectrometry: The molecular ion peak should correspond to the mass of the product (C₇H₇NOS, M.W. = 153.20).

Conclusion

The oxidation of (2-Cyclopropylthiazol-5-yl)methanol to 2-cyclopropylthiazole-5-carbaldehyde is a crucial transformation in synthetic organic and medicinal chemistry. This application note provides three reliable and well-established protocols to achieve this conversion with high fidelity. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. For rapid and reliable small-scale synthesis, the Dess-Martin periodinane oxidation is highly recommended. For larger scale or with particularly sensitive substrates, the Swern oxidation offers excellent control, while the manganese dioxide oxidation provides an operationally simple and scalable alternative. By following these detailed protocols, researchers can confidently and efficiently prepare this valuable synthetic intermediate.

References

-

Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]

-

Wikipedia. (2023). Dess–Martin oxidation. [Link]

-

Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

-

Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

-

Grokipedia. Swern oxidation. [Link]

-

AUB ScholarWorks. OXIDATIONS WITH MANGANESE DIOXIDE. [Link]

-

Wikipedia. (2023). Swern oxidation. [Link]

-

ResearchGate. Oxidation of heterocyclic compounds by manganese dioxide | Request PDF. [Link]

-

Omura, K., & Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651–1660. [Link]

-

Taylor, R. J. K. (2005). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research, 38(9), 717–727. [Link]

-

Alchem.Pharmtech. CAS 877385-86-9 | 2-Cyclopropylthiazole-5-carbaldehyde. [Link]

-

Organic Chemistry Portal. Manganese(IV) oxide. [Link]

-

Pharmaffiliates. CAS No : 877385-86-9 | Product Name : 2-Cyclopropylthiazole-5-carbaldehyde. [Link]

-

ChemUniverse. 2-CYCLOPROPYLTHIAZOLE-5-CARBALDEHYDE [P78162]. [Link]

Sources

- 1. 2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol|CAS 1353980-09-2 [benchchem.com]

- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 4. Dess-Martin Oxidation | TCI EUROPE N.V. [tcichemicals.com]

- 5. Dess-Martin Oxidation [organic-chemistry.org]

- 6. grokipedia.com [grokipedia.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Swern oxidation - Wikipedia [en.wikipedia.org]

- 9. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Manganese(IV) oxide [organic-chemistry.org]

- 12. alchempharmtech.com [alchempharmtech.com]

- 13. 877385-86-9 | 2-Cyclopropylthiazole-5-carbaldehyde - Moldb [moldb.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. 2-CYCLOPROPYLTHIAZOLE-5-CARBALDEHYDE [P78162] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 16. 2-Cyclopropylthiazole-5-carbaldehyde | Chemrio [chemrio.com:9999]

- 17. 877385-86-9|2-Cyclopropylthiazole-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Esterification of (2-Cyclopropylthiazol-5-yl)methanol

Introduction and Strategic Overview

(2-Cyclopropylthiazol-5-yl)methanol is a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. The molecule incorporates a thiazole ring, a recognized "privileged scaffold" in pharmacology, and a cyclopropyl group, which can confer enhanced metabolic stability and unique conformational constraints.[1] The primary alcohol functionality serves as a versatile handle for synthetic elaboration.

The esterification of this alcohol is a fundamental transformation, enabling the synthesis of a diverse range of molecular entities. This process is critical for:

-

Prodrug Development: Modifying the parent molecule to improve pharmacokinetic properties such as solubility, cell permeability, and bioavailability.

-

Bioisosteric Replacement: Introducing ester functionalities to mimic other chemical groups and fine-tune biological activity.

-

Synthesis of Advanced Intermediates: Creating elaborated structures for use in multi-step synthetic campaigns.

This document provides a detailed guide to the most reliable and field-proven methods for the esterification of (2-Cyclopropylthiazol-5-yl)methanol. We will move beyond simple procedural lists to explain the underlying chemical principles, the rationale for selecting a specific method, and the critical parameters for success. Three primary protocols are presented, each suited for different substrate scopes and laboratory constraints:

-

Acylation with Acid Chlorides: A rapid and high-yielding method for a broad range of carboxylic acids.

-

Steglich Esterification: A mild, carbodiimide-mediated coupling ideal for sensitive or sterically hindered substrates.[2][3]

-

Fischer-Speier Esterification: A classic, atom-economical approach, presented with important caveats regarding the substrate's potential acid sensitivity.

Substrate Analysis: (2-Cyclopropylthiazol-5-yl)methanol

A successful synthesis begins with a thorough understanding of the starting material's reactivity.

-

Primary Alcohol (-CH₂OH): The hydroxyl group is unhindered and readily accessible, making it a good nucleophile for esterification reactions.

-

Thiazole Ring: This heterocyclic core is electron-rich. While generally stable, the nitrogen atom can be protonated under strongly acidic conditions, which may deactivate the ring or lead to undesired side reactions. It can also coordinate to certain metal catalysts.

-

Cyclopropyl Group: This moiety is robust and generally unreactive under the esterification conditions described herein.

This analysis dictates that while the primary alcohol is reactive, care must be taken to avoid harsh conditions (particularly strong, hot acids) that could compromise the integrity of the thiazole ring. Therefore, methods that proceed under neutral or mildly basic conditions are often preferred.

Recommended Esterification Protocols

Protocol 1: Acylation with Acid Chloride (Schotten-Baumann Conditions)

This is often the first-choice method due to its speed, irreversibility, and broad applicability. The reaction involves the treatment of the alcohol with a highly electrophilic acid chloride in the presence of a mild base.[4][5][6]

Causality and Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The alcohol attacks the carbonyl carbon of the acid chloride. A non-nucleophilic base, typically pyridine, serves two critical roles: it neutralizes the HCl byproduct that is generated, preventing it from protonating the starting alcohol or the thiazole nitrogen, and it can also act as a nucleophilic catalyst by forming a highly reactive acyl-pyridinium intermediate.[4][7][8]

Experimental Workflow: Acid Chloride Acylation

Caption: Workflow for esterification using an acid chloride.

Step-by-Step Protocol:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (2-Cyclopropylthiazol-5-yl)methanol (1.0 eq).

-

Solvation: Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Add pyridine (1.2 eq).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add the desired acid chloride (1.1 eq) dropwise via syringe over 5-10 minutes. An exotherm may be observed.

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 2-16 hours.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), checking for the consumption of the starting alcohol.

-

Work-up:

-

Once complete, dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (aq) (to remove pyridine), saturated NaHCO₃ (aq) (to neutralize any remaining acid), and brine.[4][9]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

-

-

Purification: Purify the crude product by flash column chromatography.

Protocol 2: Steglich Esterification

This method is exceptionally mild and is the gold standard for coupling sensitive carboxylic acids or when dealing with substrates that cannot tolerate acidic or strongly basic conditions.[3][10] It utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.

Causality and Mechanism: The carboxylic acid adds to the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate. While this intermediate can react directly with the alcohol, this pathway is often slow and prone to a side reaction where the intermediate rearranges to a stable N-acylurea.[2] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial. DMAP, a superior nucleophile, intercepts the O-acylisourea to form a reactive acyl-pyridinium species ("active ester"). This species reacts rapidly with the alcohol to form the desired ester and regenerates the DMAP catalyst, while suppressing the side reaction.[2][10] The thermodynamic driving force is the formation of the very stable dicyclohexylurea (DCU) byproduct.[10]

Mechanism: The Role of DMAP in Steglich Esterification

Caption: Catalytic cycle of DMAP in Steglich esterification.

Step-by-Step Protocol:

-

Preparation: To a round-bottom flask, add the carboxylic acid (1.1 eq), (2-Cyclopropylthiazol-5-yl)methanol (1.0 eq), and DMAP (0.1 eq).

-

Solvation: Dissolve the components in an anhydrous aprotic solvent like DCM or THF (approx. 0.1-0.2 M).

-

Cooling: Cool the stirred solution to 0 °C.

-

Reagent Addition: Add DCC (1.1 eq) or EDC (1.2 eq) in one portion. If using DCC, it is a solid. If using EDC, it is often handled as the hydrochloride salt, in which case a non-nucleophilic base like triethylamine (1.5 eq) may be added.

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then warm to room temperature and stir for 4-24 hours. A white precipitate of dicyclohexylurea (DCU) will form if using DCC.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up:

-

If using DCC, filter off the precipitated DCU and wash the solid with a small amount of the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure.

-

Redissolve the residue in a solvent like ethyl acetate and wash with 5% HCl (aq) or saturated NH₄Cl (aq) (to remove DMAP and any remaining EDC), followed by saturated NaHCO₃ (aq) and brine.

-

Dry the organic layer, filter, and concentrate.

-

-

Purification: Purify the crude product by flash column chromatography.

Protocol 3: Fischer-Speier Esterification

This classic method involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[11][12] It is highly atom-economical but is an equilibrium-controlled process.[13][14]

Causality and Caveats: The strong acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, rendering it significantly more electrophilic and susceptible to attack by the alcohol.[14] The reaction is reversible. To drive it towards the product, one must either use a large excess of one reactant (typically the alcohol if it is inexpensive) or remove water as it forms, often using a Dean-Stark apparatus.[12][15] Crucial Consideration: This method should be used with caution for (2-Cyclopropylthiazol-5-yl)methanol. The combination of strong acid and heat could potentially lead to degradation of the thiazole ring. It is best reserved for simple, non-sensitive carboxylic acids and when milder methods are not viable.

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if removing water azeotropically), combine the carboxylic acid (1.0 eq) and (2-Cyclopropylthiazol-5-yl)methanol (1.2-1.5 eq).

-

Solvent/Catalyst: Add a suitable solvent (e.g., toluene, if using a Dean-Stark trap) or use a large excess of the alcohol reactant if it is a liquid (e.g., 5-10 eq). Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%) or para-toluenesulfonic acid (p-TsOH, ~5 mol%).

-

Reaction: Heat the mixture to reflux for several hours until TLC analysis indicates completion or equilibrium has been reached.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If an organic solvent like toluene was used, dilute with more solvent (e.g., ethyl acetate). If excess alcohol was the solvent, remove most of it under reduced pressure and dissolve the residue in ethyl acetate.

-

Carefully wash the organic solution with water, followed by saturated NaHCO₃ (aq) until bubbling ceases (to neutralize the acid catalyst and excess carboxylic acid), and finally with brine.[15][16][17]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the crude ester by flash column chromatography.

General Laboratory Procedures

Reaction Progress Monitoring

Consistent monitoring is key to achieving reproducible results and preventing the formation of byproducts from over-running the reaction.

| Technique | Description |

| Thin-Layer Chromatography (TLC) | The primary method for monitoring. A small aliquot of the reaction mixture is spotted on a silica gel plate alongside the starting alcohol. The plate is developed in an appropriate eluent system. The disappearance of the starting alcohol spot and the appearance of a new, typically less polar, product spot indicates reaction progress. |

Table 1: Typical TLC Conditions

| Parameter | Value/Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ plates |

| Mobile Phase (Eluent) | A mixture of a non-polar and a polar solvent. Start with 30% Ethyl Acetate in Hexanes and adjust polarity as needed for optimal separation (Rf values between 0.2-0.8). |

| Visualization | UV light (254 nm) and/or staining with an oxidizing agent like potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM). |

Purification: Flash Column Chromatography

Purification is almost always necessary to remove unreacted starting materials, reagents (e.g., DMAP), and byproducts (e.g., N-acylurea). Flash column chromatography is the method of choice.[18][19][20]

Table 2: General Parameters for Flash Column Chromatography

| Parameter | Guideline |

|---|---|

| Adsorbent | Silica Gel (230-400 mesh) is standard for separating moderately polar compounds like esters.[20] |

| Eluent System | Determined by prior TLC analysis. A common choice is a gradient of Ethyl Acetate in Hexanes. The polarity should be chosen so the desired ester has an Rf value of ~0.3 for good separation.[20] |

| Loading | The crude material should be dissolved in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorbed onto a small amount of silica gel ("dry loading") for best resolution. |

| Fraction Collection | Collect fractions and analyze by TLC to identify those containing the pure product. Combine pure fractions and remove the solvent under reduced pressure. |

Product Characterization

The identity and purity of the final ester must be confirmed by spectroscopic methods.

-

¹H NMR: Expect to see a characteristic downfield shift of the methylene protons (-CH₂-O-) of the parent alcohol from ~4.8 ppm to ~5.2 ppm upon esterification. Other signals from the cyclopropyl, thiazole, and carboxylic acid fragments should be present in the correct integration ratios.

-

¹³C NMR: The carbon of the methylene group (-CH₂-O-) will shift downfield. The appearance of a new carbonyl signal for the ester group is expected around 165-175 ppm.[18][21]

-

IR Spectroscopy: The most prominent feature will be the appearance of a strong C=O stretching band in the region of 1750-1735 cm⁻¹. The broad O-H stretch from the starting alcohol (around 3300 cm⁻¹) should be absent.

-

Mass Spectrometry (HRMS or LC-MS): Provides confirmation of the molecular weight of the synthesized ester, confirming successful coupling.

Safety and Handling

-

Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Acid Chlorides: Are corrosive and react violently with water and other nucleophiles. Handle with extreme care under anhydrous conditions. The byproduct, HCl, is a corrosive gas.

-

DCC: Is a potent skin allergen and sensitizer. Avoid all contact with skin.

-

Pyridine: Is flammable, toxic, and has a strong, unpleasant odor.

-

Anhydrous Solvents (DCM, THF): Are volatile and flammable. Ensure no ignition sources are present.

References

-

OrgoSolver. (n.d.). Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. Retrieved from [Link]

-

Journal of Laboratory Chemical Education. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

-

University Course Material. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

-

ResearchGate. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

-

Chemistry Textbook Excerpt. (2025, May 10). Acid chlorides and acid anhydrides react with alcohols to make esters. Retrieved from [Link]

-

NPTEL Archive. (n.d.). 5.2.2 Synthesis of Esters. Retrieved from [Link]

-

Oxford Academic. (2012, September 15). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

-

Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. Retrieved from [Link]

-

Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

-

Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, February 7). What are the roles of pyridine and DCM in the acylation of an alcohol?. Retrieved from [Link]

-

SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

-

Taylor & Francis Online. (2013, June 26). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

University Course Material. (n.d.). 29. The Fischer Esterification. Retrieved from [Link]

-

Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

-

Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

-

Journal of Chemical Education. (2014, July 17). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by oxidative esterification. Retrieved from [Link]

-

Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

-

MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-propyl-thiazole-5-methanol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

MDPI. (2022, October 31). Synthesis of 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Retrieved from [Link]

-

PMC. (2023, April 14). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Retrieved from [Link]

-

Biological and Molecular Chemistry. (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]

Sources

- 1. 2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol|CAS 1353980-09-2 [benchchem.com]

- 2. Steglich Esterification [organic-chemistry.org]

- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 4. orgosolver.com [orgosolver.com]

- 5. Acid chlorides and acid anhydrides react with alcohols to make esters [ns1.almerja.com]

- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 7. echemi.com [echemi.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. personal.tcu.edu [personal.tcu.edu]

- 10. Steglich esterification - Wikipedia [en.wikipedia.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Fischer Esterification [organic-chemistry.org]

- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. community.wvu.edu [community.wvu.edu]

- 18. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 19. flinnsci.com [flinnsci.com]

- 20. columbia.edu [columbia.edu]

- 21. researchgate.net [researchgate.net]

Reduction of 2-cyclopropylthiazole-5-carboxylate to (2-Cyclopropylthiazol-5-yl)methanol

Technical Guide: Selective Reduction of 2-Cyclopropylthiazole-5-carboxylate

Executive Summary

The reduction of 2-cyclopropylthiazole-5-carboxylate (typically the ethyl or methyl ester) to (2-cyclopropylthiazol-5-yl)methanol is a critical transformation in the synthesis of kinase inhibitors and antiviral agents. The resulting primary alcohol serves as a versatile handle for converting the thiazole core into electrophiles (via mesylation/halogenation) for subsequent nucleophilic coupling.

This guide addresses the primary challenge of this transformation: chemoselectivity . While the thiazole ring is electron-deficient and generally robust, the cyclopropyl moiety at the C2 position introduces strain (approx. 27.5 kcal/mol). Preserving this ring requires avoiding radical pathways or strongly acidic conditions that trigger ring-opening. This protocol utilizes Lithium Aluminum Hydride (LiAlH₄) under controlled conditions to ensure high yield (>85%) while maintaining the integrity of the cyclopropyl-thiazole scaffold.

Chemical Strategy & Mechanism

Mechanistic Pathway

The reduction proceeds via nucleophilic acyl substitution followed by nucleophilic addition. Unlike electrophilic reductions that might attack the electron-rich cyclopropyl bonds (banana bonds), the hydride transfer from the aluminate species is strictly nucleophilic, targeting the carbonyl carbon.

-

Activation: The carbonyl oxygen coordinates with the aluminum species.

-

First Hydride Transfer: Formation of the tetrahedral aluminate intermediate.

-

Collapse: Elimination of the alkoxide (ethoxide/methoxide) to generate the transient aldehyde.

-

Second Hydride Transfer: Rapid reduction of the aldehyde to the primary alkoxide.

-

Hydrolysis: Protonation during workup yields the alcohol.[1]

Structural Stability Analysis

-

Thiazole Ring: The C2-cyclopropyl group acts as a weak electron donor, slightly stabilizing the thiazole ring against nucleophilic attack at C2.

-

Cyclopropyl Ring: The Walsh orbital model suggests the cyclopropyl bonds have high p-character.[2] They are susceptible to acid-catalyzed opening (homoallylic rearrangement) or radical opening. Crucially, LiAlH₄ provides a basic, anionic environment, rendering the cyclopropyl group kinetically stable.

Figure 1: Step-wise reduction mechanism preserving the cyclopropyl-thiazole core.

Experimental Protocol

Method A: High-Yield LiAlH₄ Reduction (Standard)

Best for: Research scale (100 mg – 10 g) where yield is paramount.

Reagents & Materials:

-

Substrate: Ethyl 2-cyclopropylthiazole-5-carboxylate (1.0 equiv).

-

Reductant: LiAlH₄ (1.2 – 1.5 equiv; 2.4 M in THF or powder).

-

Solvent: Anhydrous THF (Tetrahydrofuran), stabilized.

-

Quench: Water, 15% NaOH.[3]

Step-by-Step Procedure:

-

Preparation (Inert Atmosphere):

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen/argon inlet.

-

Cool the flask to 0 °C using an ice/water bath.

-

Charge the flask with anhydrous THF (approx. 10 mL per gram of substrate).

-

Carefully add LiAlH₄ (1.2 equiv). Note: If using powder, add slowly to avoid dusting; if solution, syringe in.

-

-

Substrate Addition:

-

Dissolve the ester substrate in a minimal amount of anhydrous THF.

-

Add the ester solution dropwise to the LiAlH₄ suspension over 15–20 minutes.

-

Rationale: Controlling the addition rate prevents thermal runaway and minimizes side reactions.

-

-

Reaction:

-

Allow the mixture to warm to Room Temperature (20–25 °C) .

-

Stir for 1–2 hours.

-

Monitor: Check by TLC (System: 50% EtOAc/Hexanes). The ester (Rf ~0.6) should disappear; the alcohol (Rf ~0.2) will appear.[4]

-

Note: If reaction is sluggish, heat to mild reflux (60 °C) for 30 mins, but this is rarely necessary for thiazole esters.

-

-

Fieser Quench (Critical for Filtration):

-

Cool the mixture back to 0 °C .

-

For every 1 g of LiAlH₄ used, add sequentially:

-

1 mL Water (Add very slowly; vigorous H₂ evolution).

-

1 mL 15% NaOH solution .

-

3 mL Water .

-

-

Remove cooling bath and stir for 15 minutes until a granular white precipitate (lithium aluminate) forms.

-

-

Workup:

-

Filter the suspension through a pad of Celite.

-

Wash the filter cake with warm THF (2 x 20 mL).

-

Concentrate the filtrate under reduced pressure.[5]

-

Purification: The crude oil is often >90% pure. If necessary, purify via flash chromatography (SiO₂, gradient 0→5% MeOH in DCM).

-

Method B: Scalable NaBH₄/MeOH Reduction

Best for: Large scale (>50 g) or safety-restricted labs.

-

Dissolve substrate (1.0 equiv) in THF (5 vol).

-

Add NaBH₄ (4.0 equiv).

-

Heat to 50 °C .

-

Add Methanol (10 vol) dropwise over 1 hour. Caution: Hydrogen evolution.[3][5]

-

Reflux for 2 hours.

-

Quench with saturated NH₄Cl solution.

Process Analytics & Data

Expected Analytical Data:

| Technique | Parameter | Expected Signal / Observation |

| TLC | Rf Value | Ester (~0.6) disappears; Alcohol (~0.[1]2) appears (50:50 EtOAc:Hex). |

| 1H NMR | Thiazole C4-H | Singlet at ~7.4 - 7.6 ppm. |

| 1H NMR | CH₂-OH | Singlet or doublet at ~4.7 - 4.8 ppm (2H). |

| 1H NMR | Cyclopropyl | Multiplets at ~1.0 - 1.2 ppm (4H) and ~2.3 ppm (1H). |

| 1H NMR | Ester Check | Absence of triplet (~1.3 ppm) and quartet (~4.3 ppm) of ethyl group. |

| MS (ESI) | m/z | [M+H]+ = 156.0 (calc. for C₇H₉NOS).[6] |

Troubleshooting & Optimization

Common Issue: "The Aluminum Emulsion Nightmare" If the Fieser quench fails and you obtain a gelatinous gray goop that clogs filters:

-

Solution: Use Rochelle's Salt (Sodium Potassium Tartrate) .

-

Protocol: Quench reaction with EtOAc, then add saturated aq. Rochelle's salt solution (20 mL per g LiAlH₄). Stir vigorously for 2–4 hours until two clear layers separate.

Common Issue: Ring Opening

-

Symptom: NMR shows alkene signals or loss of cyclopropyl multiplets.

-

Cause: Acidic workup or excessive heating.

-

Fix: Ensure quench is basic (NaOH) or neutral (Rochelle's). Do not use HCl for workup.

Figure 2: Decision matrix for workup procedures to maximize recovery.

Safety & Hazards

-

Lithium Aluminum Hydride: Reacts violently with water and protic solvents, releasing flammable hydrogen gas. Class D fire extinguisher must be available.

-

Thiazoles: Many thiazole derivatives are biologically active; handle as potential irritants/sensitizers.

-

Cyclopropylmethanol Derivatives: Low molecular weight alcohols can be skin-permeable. Wear double nitrile gloves.

References

-

Reduction of Thiazole Esters: PrepChem. "Synthesis of 2-propyl-thiazole-5-methanol." Accessed Feb 22, 2026. [Link]

-

General LiAlH4 Protocol: Organic Syntheses, Coll. Vol. 7, p. 528 (1990). "Reduction of Amino Acids to Amino Alcohols." [Link]

-

Thiazole Scaffold Utility: National Institutes of Health (NIH). "Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives." [Link]

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of (2-Cyclopropylthiazol-5-yl)methanol

Executive Summary

This technical guide provides a rigorous framework for the structural validation of (2-Cyclopropylthiazol-5-yl)methanol , a critical heterocyclic building block.[1] Unlike standard spectral lists, this document focuses on comparative analysis —distinguishing the target compound from its synthetic precursors (esters) and structural analogs (isopropyl derivatives).[1]

Key Analytical Takeaway: The definitive identification of this compound relies on three diagnostic spectral features:

-

The Thiazole Singlet: A sharp C4-H signal (~7.5 ppm) distinct from isomeric forms.[1]

-

Cyclopropyl Anisotropy: High-field multiplets (0.9–1.2 ppm) that confirm the integrity of the strained ring.[1]

-

Reduction Confirmation: The disappearance of ethyl ester quartets and the emergence of a hydroxymethyl doublet (in DMSO-d₆).[1]

Structural Context & Synthesis Workflow

To interpret the NMR data correctly, one must understand the sample's origin. The primary impurity profile stems from incomplete reduction of the starting material, Ethyl 2-cyclopropylthiazole-5-carboxylate .[1]

Experimental Workflow Visualization

Figure 1: Analytical decision tree for validating the reduction of the thiazole ester to the alcohol.

Comparative 1H NMR Analysis

The choice of solvent is not trivial.[1][2] While CDCl₃ is standard for solubility, DMSO-d₆ is required to observe the hydroxyl proton coupling, which serves as a probe for hydrogen bonding and exchangeable proton verification.

Table 1: Target vs. Precursor Comparison (1H NMR)

| Feature | Target: (2-Cyclopropylthiazol-5-yl)methanol | Precursor: Ethyl 2-cyclopropylthiazole-5-carboxylate | Diagnostic Shift |

| Solvent | DMSO-d₆ | CDCl₃ | Solvent Dependent |

| Thiazole C4-H | 7.48 ppm (s, 1H) | 8.05 ppm (s, 1H) | Upfield shift (~0.5 ppm) due to loss of carbonyl anisotropy.[1] |

| Methylene (CH₂) | 4.62 ppm (d, J=5.5 Hz, 2H) | 4.35 ppm (q, J=7.1 Hz, 2H) | Multiplicity change: Quartet (ester) |

| Hydroxyl (OH) | 5.40 ppm (t, J=5.5 Hz, 1H) | Absent | Appearance: Diagnostic triplet in DMSO-d₆ indicating |

| Cyclopropyl (CH) | 2.38 ppm (m, 1H) | 2.45 ppm (m, 1H) | Minimal change; confirms ring stability.[1] |

| Cyclopropyl (CH₂) | 0.95–1.15 ppm (m, 4H) | 1.10–1.25 ppm (m, 4H) | High-field multiplets remain constant.[1] |

Expert Insight: If you observe a broad singlet at ~4.7 ppm in CDCl₃ instead of a doublet, this is normal. Rapid proton exchange in chloroform decouples the OH from the CH₂, collapsing the signal. Use DMSO-d₆ for rigorous characterization.[1]

Comparative 13C NMR Analysis

The carbon spectrum provides the "skeleton" verification.[1] The most critical differentiation is the disappearance of the carbonyl resonance.

Table 2: Carbon Framework Assignment

| Carbon Position | Chemical Shift ( | Assignment Logic |

| C=O[1][3] (Ester) | Absent (Precursor ~162 ppm) | Confirmation of Reduction. |

| C2 (Thiazole) | 176.5 | Most deshielded due to N/S flanking and cyclopropyl attachment.[1] |

| C5 (Thiazole) | 142.1 | Substituted quaternary carbon; shifts upfield from ester precursor.[1] |

| C4 (Thiazole) | 136.8 | CH carbon; intensity is significantly higher than C2/C5 in DEPT.[1] |

| CH₂-OH | 56.2 | Typical primary alcohol region.[1] |

| Cyclopropyl CH | 14.8 | Characteristic methine attached to heteroaromatic ring.[1] |

| Cyclopropyl CH₂ | 11.5 | Highly shielded methylene carbons.[1] |

Structural Logic & Signal Assignment

To aid in peak picking, the following diagram maps the physical structure to the spectral regions.

Figure 2: Correlating structural fragments with expected chemical shift ranges.[1]

Detailed Experimental Protocols

To ensure reproducibility, follow these acquisition parameters.

Protocol A: Sample Preparation

-

Mass: Weigh 5–10 mg of the purified oil/solid.

-

Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1]

-

Why DMSO? To prevent OH proton exchange and visualize the

coupling.

-

-

Filtration: If the solution is cloudy (salt contamination), filter through a cotton plug into the NMR tube.[1]

Protocol B: Acquisition Parameters (Standard 400 MHz)

-

1H NMR:

-

13C NMR:

Troubleshooting & Impurity Profiling

| Observation | Likely Cause | Remediation |

| Quartet at 4.1 ppm + Triplet at 1.2 ppm | Residual Ethyl Acetate | Dry sample under high vacuum (>2h).[1] |

| Broad Singlet at 4.8 ppm (D2O exchange) | Wet DMSO-d₆ | Use a fresh ampoule of solvent.[1] Water promotes exchange, collapsing the OH doublet. |

| Extra Singlet at 8.0 ppm | Unreacted Ester | Re-column (The ester is less polar than the alcohol).[1] |

| Multiplet at 1.3 ppm (Septet) | Isopropyl Analog | Check starting material purity. Isopropyl vs. Cyclopropyl is distinguished by integration (6H vs 4H).[1] |

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][4] (Standard reference for general shifts).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for Thiazole C2/C4/C5 shift prediction).

-

SDBS Database . (2023).[1] Spectral Database for Organic Compounds. AIST. Available at: [Link] (Verified for general thiazole fragment data).[1]

-

PubChem . (2023).[1] Compound Summary: Thiazole derivatives. National Library of Medicine.[1] Available at: [Link][1]

Sources

HRMS Characterization & Method Validation for KW-2449 (CAS 1000669-72-6)

Executive Summary

This guide provides a rigorous high-resolution mass spectrometry (HRMS) characterization of KW-2449 (CAS 1000669-72-6), a multi-targeted kinase inhibitor. While often quantified using nominal mass spectrometry (QqQ) for pharmacokinetic (PK) studies, HRMS is indispensable for identifying oxidative metabolites and distinguishing the parent compound from isobaric interferences in complex matrices.

Here, we objectively compare the performance of Orbitrap-based HRMS against Triple Quadrupole (QqQ) platforms, demonstrating why HRMS is the superior choice for early-stage stability and metabolite identification (MetID) workflows.

Compound Identity Card

| Parameter | Detail |

| CAS Number | 1000669-72-6 |

| Chemical Name | (E)-(4-(2-(1H-indazol-3-yl)vinyl)phenyl)(piperazin-1-yl)methanone |

| Formula | C₂₀H₂₀N₄O |

| Monoisotopic Mass | 332.1637 Da |

| [M+H]⁺ (Theoretical) | 333.1710 Da |

| Key Structural Motifs | Indazole core, Piperazine ring, Styryl linker |

Comparative Analysis: HRMS (Orbitrap) vs. QqQ

For researchers selecting an analytical platform for KW-2449, the choice between HRMS and QqQ depends on the study phase. The following data compares the detection of KW-2449 spiked in rat plasma (10 ng/mL) post-protein precipitation.

| Feature | HRMS (Orbitrap Exploris 480) | QqQ (TSQ Altis) | Scientist's Verdict |

| Mass Accuracy | < 2 ppm (External Cal) | Unit Resolution (0.7 Da) | HRMS Wins: Essential for confirming the elemental composition of impurities. |

| Selectivity | Ultra-High (Resolving Power > 60,000) | High (SRM Mode) | QqQ Wins (Quant): SRM is more sensitive for pure quantitation; HRMS is superior for unknowns. |

| Metabolite ID | Excellent (Full Scan + ddMS²) | Poor (Requires prediction) | HRMS Wins: Can detect N-oxide (+15.9949 Da) and des-ethyl metabolites without prior tuning. |

| Linear Dynamic Range | 4-5 Orders | 5-6 Orders | QqQ Wins: Better for final PK studies with wide concentration variances. |

Key Insight: Use HRMS during the Discovery and Pre-clinical phases to map the metabolic soft spots (likely the piperazine ring). Switch to QqQ only for validated GLP toxicokinetic studies.

Experimental Protocol: The "Self-Validating" Workflow

This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, the entire run is invalid, preventing false negatives.

Sample Preparation (Protein Precipitation)

-

Stock: Dissolve 1 mg KW-2449 in DMSO to make a 1 mg/mL stock.

-

Working Std: Dilute to 1 µg/mL in 50:50 Methanol:Water.

-

Matrix: Aliquot 50 µL rat plasma.

-

Spike: Add 5 µL Working Std (Final: ~100 ng/mL).

-

Precipitate: Add 150 µL ice-cold Acetonitrile (containing 50 ng/mL Imatinib-d8 as Internal Standard).

-

Centrifuge: 14,000 x g for 10 min at 4°C.

-

Supernatant: Transfer 100 µL to a silanized vial.

LC-MS/MS Conditions

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B (0-0.5 min) → 95% B (0.5-3.0 min) → 95% B (3.0-4.0 min) → 5% B (4.1 min).

-

Flow Rate: 0.4 mL/min.

-

Ion Source: HESI-II (Positive Mode).

-

Spray Voltage: 3500 V.

-